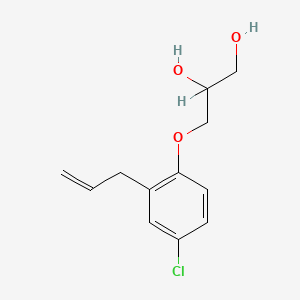
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is an organic compound that features a chlorophenoxy group attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol typically involves the reaction of 2-allyl-4-chlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Allyl-4-chlorophenoxy)-N-(2-methoxyethyl)-1-propanamine
- 2-(2-Allyl-4-chlorophenoxy)-N-ethylethanaminium
- N-[3-(2-Allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate
Uniqueness
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is unique due to its specific structural features, such as the presence of both allyl and chlorophenoxy groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Actividad Biológica
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₃H₁₅ClO₃
- Molecular Weight : 256.71 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown efficacy against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of various phenolic compounds, this compound was found to inhibit the growth of S. aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using human cell lines. The results indicate that:
- IC50 Value : The compound exhibits an IC50 value of approximately 75 µg/mL against human keratinocyte cells (HaCaT).
- Mechanism of Action : It induces apoptosis through the activation of caspase pathways.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HaCaT | 75 | Caspase activation |
| MCF-7 | 85 | Cell cycle arrest |
Anti-inflammatory Effects
In vitro studies have also suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Inflammatory Cytokine Production
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound modulates immune responses by altering cytokine production.
Propiedades
Número CAS |
63905-19-1 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
3-(4-chloro-2-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-9-6-10(13)4-5-12(9)16-8-11(15)7-14/h2,4-6,11,14-15H,1,3,7-8H2 |
Clave InChI |
BPICBJMTKZLFNL-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC(=C1)Cl)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















